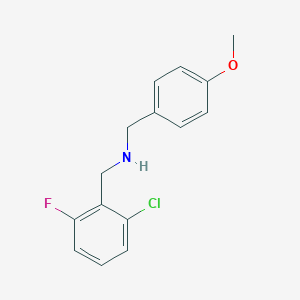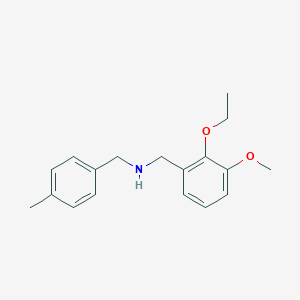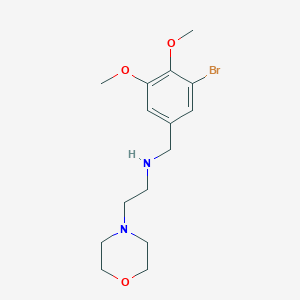![molecular formula C14H20N2O4 B262769 Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate, also known as MTHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTHC is a hydrazine derivative that has been synthesized by researchers to study its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate exerts its effects through the inhibition of specific enzymes and biochemical pathways. It has been shown to inhibit the activity of chitin synthase, which is an essential enzyme for insect growth and development. Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has also been shown to inhibit the activity of certain enzymes involved in tumor cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in tumor cells. Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has also been shown to inhibit the growth and development of insects and plants, making it a potential insecticide and herbicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has several advantages for laboratory experiments. It is easy to synthesize and purify, making it readily available for research applications. Additionally, Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate exhibits potent biological activity, making it a useful tool for studying various biological processes. However, Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has some limitations for laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate. One area of interest is the development of Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate-based insecticides and herbicides for agricultural applications. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate and its potential applications in cancer treatment. Finally, the development of novel Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate derivatives with improved biological activity and reduced toxicity is an area of ongoing research.
Métodos De Síntesis
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate can be synthesized through a multi-step process that involves the reaction of tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenoxyacetyl chloride. This intermediate product is then reacted with hydrazine hydrate to form Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate. The synthesis of Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has been optimized to achieve high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has also been studied for its potential use as an insecticide, due to its ability to inhibit insect chitin synthesis. Additionally, Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has been studied for its potential use as a herbicide, due to its ability to inhibit plant growth.
Propiedades
Nombre del producto |
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
methyl N-[[2-(4-tert-butylphenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)10-5-7-11(8-6-10)20-9-12(17)15-16-13(18)19-4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) |
Clave InChI |
RRCVAXYHYYDMJP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)


![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)


![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)


![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)